molecular formula C14H16O3 B14338566 Ethyl 2-[(2-formylphenyl)methylidene]butanoate CAS No. 108700-09-0

Ethyl 2-[(2-formylphenyl)methylidene]butanoate

Cat. No.: B14338566
CAS No.: 108700-09-0
M. Wt: 232.27 g/mol
InChI Key: IJPXGTYIRQDKNM-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-formylphenyl)methylidene]butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a formyl group attached to a phenyl ring, making it a subject of interest in various chemical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-formylphenyl)methylidene]butanoate typically involves the reaction of an acid chloride with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with ethanol under acidic conditions . Another approach involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where carboxylic acids and alcohols are reacted in the presence of acid catalysts. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-formylphenyl)methylidene]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[(2-formylphenyl)methylidene]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-formylphenyl)methylidene]butanoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to produce carboxylic acids and alcohols. These reactions are facilitated by specific enzymes and catalysts, which help in the conversion of the compound into its active forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a formyl group and an ester group attached to a phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

108700-09-0

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 2-[(2-formylphenyl)methylidene]butanoate

InChI

InChI=1S/C14H16O3/c1-3-11(14(16)17-4-2)9-12-7-5-6-8-13(12)10-15/h5-10H,3-4H2,1-2H3

InChI Key

IJPXGTYIRQDKNM-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1C=O)C(=O)OCC

Origin of Product

United States

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